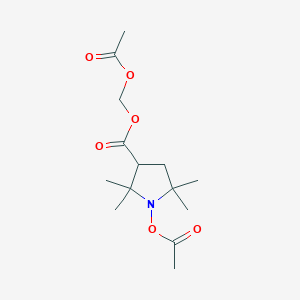

1-乙酰氧基-3-(乙酰氧基甲氧基)羰基-2,2,5,5-四甲基吡咯烷

描述

Synthesis Analysis

Synthesis approaches for pyrrolidine derivatives, including those similar to "1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine," often involve multi-step reactions starting from amino acid esters or other precursors. These methods may include cyclization, acetylation, and the formation of bicyclic compounds through specific chemical reactions (Badr, Aly, Fahmy, & Mansour, 1981; Zanatta et al., 2012).

Molecular Structure Analysis

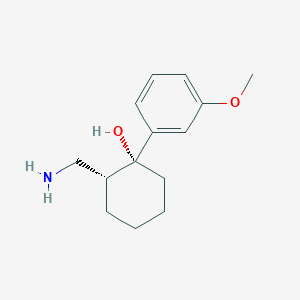

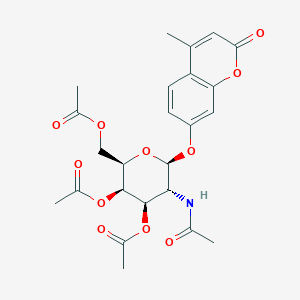

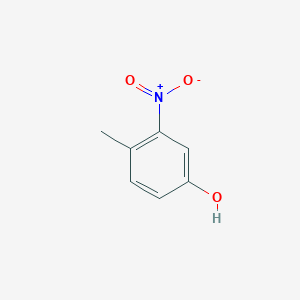

The molecular structure of pyrrolidine derivatives, including the specific compound , features a five-membered ring that is tetramethylated, indicating a high degree of substitution that influences its physical and chemical properties. The acetoxy and acetoxymethoxy carbonyl groups add to its complexity, affecting its reactivity and interaction with biomolecules (Yordanov et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as dehydrogenation, Mannich base formation, and cyclization, leading to the formation of bicyclic compounds and oxazoles, or thiazoles, under specific conditions (Badr et al., 1981). The presence of acetoxy groups enables further chemical modifications and reactions, contributing to the versatility of these compounds in synthetic chemistry and biological applications.

Physical Properties Analysis

The physical properties of "1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine" and related derivatives are influenced by their molecular structure. The tetramethylated core provides stability, while the acetoxy and acetoxymethoxy carbonyl groups affect its solubility and reactivity. These compounds typically exhibit lipophilicity, aiding in their potential across biological membranes, including the blood-brain barrier (Yordanov et al., 2002).

Chemical Properties Analysis

Chemically, these compounds are reactive towards esterases and oxidants, converting them into ionic, water-soluble radicals detectable by EPR, indicating their suitability as imaging agents in biological systems (Yordanov et al., 2002). Their reactivity is also essential in synthetic chemistry, where they are used as intermediates in the synthesis of more complex molecules.

科学研究应用

合成应用:

- Isbera 等人(2019 年)开发了一种新的抗磁合成子,1-甲氧基-2,2,5,5-四甲基吡咯烷-3,4-二酮,用于合成吡咯啉硝酮稠合的吡嗪、蝶啶和喹喔啉,展示了其在有机合成中的用途 (Isbera 等,2019)。

生物医学研究:

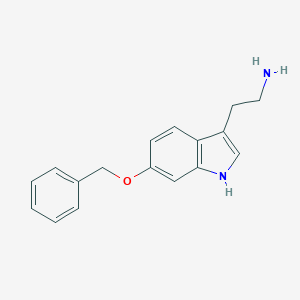

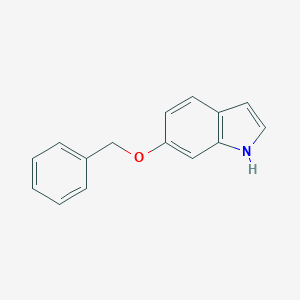

- Aneja 和 Davies(1970 年)展示了使用源自 3-羟甲基-2,2,5,5-四甲基吡咯烷-1'-氧基的顺磁标记甘油磷脂质来研究脂质-蛋白质相互作用,特别是与脂肪分解酶的相互作用 (Aneja & Davies,1970)。

- Yordanov 等人(2002 年)发现源自该化合物的酰基保护的羟胺,如 AMCPy,可用作有效的 EPR 脑成像剂,突出了其在神经影像学中的潜力 (Yordanov 等,2002)。

- Saito 等人(2004 年)报道,一种相关化合物,酰基保护的羟胺探针,具有稳定的药代动力学特性,适用于动物体内活性氧的测量 (Saito 等,2004)。

化学性质和反应:

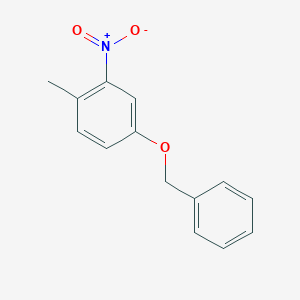

- Hanaya 在 1967 年对 2-乙酰氧基-1-四氢萘酮和 3-乙酰氧基-4-色酮的研究表明,乙酰氧基会阻碍催化氢化和金属氢化物络合物还原,导致这些化合物的顺式形式 (Hanaya,1967)。

- Berg 和 Cowling(1971 年)表明,2,2,6,6-四甲基哌啶与碳酰二氯反应会导致形成特定的异氰酸酯和脲衍生物 (Berg & Cowling,1971)。

抗氧化和抗菌潜力:

- Yushkova 等人(2013 年)合成了特罗洛克斯的顺磁标记酰胺,显示出抗氧化潜力,并适用于使用磁共振成像 (MRI) 的生物医学研究 (Yushkova 等,2013)。

- Zakrzewski 等人(2019 年)报道,新型硝氧基硒脲和硒氨基甲酸酯对致病真菌和细菌表现出优异的抗真菌和抗菌活性 (Zakrzewski 等,2019)。

安全和危害

未来方向

While I couldn’t find specific future directions for this compound, it’s worth noting that acyl-protected hydroxylamines, which this compound is a type of, have potential applications in brain imaging2. Further research could explore these applications and potentially develop new uses for these types of compounds.

Please note that this information is based on the resources available and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.

属性

IUPAC Name |

acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPRPIQBHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404410 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine | |

CAS RN |

439858-40-9 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)